molecular formula C8H6INS B13656119 5-Iodobenzo[b]thiophen-2-amine

5-Iodobenzo[b]thiophen-2-amine

Cat. No.: B13656119
M. Wt: 275.11 g/mol
InChI Key: PJYVYXVVZJBGFA-UHFFFAOYSA-N
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Description

5-Iodobenzo[b]thiophen-2-amine is a heterocyclic compound that belongs to the benzothiophene family. This compound is characterized by the presence of an iodine atom at the 5th position and an amine group at the 2nd position on the benzothiophene ring. Benzothiophenes are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodobenzo[b]thiophen-2-amine typically involves the iodination of benzo[b]thiophene followed by amination. One common method is the electrophilic cyclization reaction, where a precursor compound undergoes cyclization in the presence of iodine to form the iodinated benzothiophene . The amination step can be achieved using various amine sources under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination and amination processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 5-Iodobenzo[b]thiophen-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Substitution Products: Various substituted benzothiophenes.

    Oxidation Products: Oxidized derivatives with different functional groups.

    Reduction Products: Reduced forms of the original compound.

Scientific Research Applications

5-Iodobenzo[b]thiophen-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Iodobenzo[b]thiophen-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    Benzo[b]thiophene: The parent compound without the iodine and amine groups.

    2-Aminobenzo[b]thiophene: Similar structure but lacks the iodine atom.

    5-Iodobenzo[b]thiophene: Lacks the amine group.

Uniqueness: 5-Iodobenzo[b]thiophen-2-amine is unique due to the presence of both the iodine atom and the amine group, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in other similar compounds .

Properties

Molecular Formula

C8H6INS

Molecular Weight

275.11 g/mol

IUPAC Name

5-iodo-1-benzothiophen-2-amine

InChI

InChI=1S/C8H6INS/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-4H,10H2

InChI Key

PJYVYXVVZJBGFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)C=C(S2)N

Origin of Product

United States

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